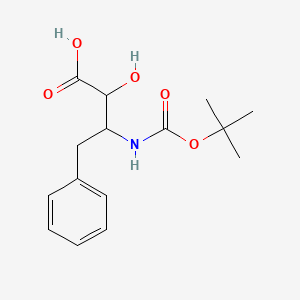

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid

描述

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications This compound is known for its unique structure, which includes a tert-butoxycarbonyl group, an amino group, a hydroxy group, and a phenyl group

属性

IUPAC Name |

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid involves several steps, typically starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

化学反应分析

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Pharmaceutical Applications

1. Synthesis of Bioactive Molecules

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid is primarily utilized as a protected amino acid in the synthesis of bioactive compounds, including bestatin and its analogs. Bestatin is known for its immunomodulatory properties and has been studied for its potential in cancer therapy and as an enzyme inhibitor .

2. Neurotransmitter Precursor

This compound serves as a precursor in the synthesis of neurotransmitters, contributing to the development of therapeutic agents for neurological disorders. Its role in enhancing neurotransmitter levels can be critical in treating conditions such as depression and anxiety .

3. Treatment of Peripheral Nerve Disorders

Research indicates that derivatives of this compound may facilitate the regeneration of peripheral nerves, presenting a potential therapeutic avenue for treating peripheral nerve disorders. This application is significant for developing treatments aimed at nerve damage recovery .

Research Applications

1. Biochemical Studies

The compound is employed in biochemical research to explore amino acid interactions and enzyme activities. Its structural features allow researchers to investigate the mechanisms of action of various enzymes and proteins, particularly those involved in metabolic pathways .

2. Analytical Chemistry

In analytical chemistry, this compound is used as a standard in chromatographic techniques. Its unique properties aid in the identification and quantification of amino acids and related compounds in complex mixtures .

Data Table: Comparison of Applications

Case Studies

Case Study 1: Bestatin Synthesis

A study highlighted the use of this compound in synthesizing bestatin analogs. The research demonstrated that varying the protective groups could enhance the efficacy of bestatin derivatives against specific cancer cell lines, indicating its potential as a lead compound in drug development .

Case Study 2: Neuroregenerative Effects

Another investigation focused on the effects of this compound on peripheral nerve regeneration. The study found that formulations containing derivatives of this compound significantly improved nerve repair outcomes in animal models, suggesting its applicability in clinical settings for nerve injury treatment .

作用机制

The mechanism of action of 3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid can be compared with other similar compounds, such as:

3-tert-Butoxycarbonylamino-2-hydroxy-4-methylbutyric acid: This compound has a similar structure but with a methyl group instead of a phenyl group, which may affect its reactivity and applications.

3-tert-Butoxycarbonylamino-2-hydroxy-4-ethylbutyric acid:

3-tert-Butoxycarbonylamino-2-hydroxy-4-propylbutyric acid: The propyl group in this compound can influence its properties and applications compared to the phenyl group in this compound.

生物活性

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid, also known as Boc-AHPBA, is a compound that has gained attention for its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.34 g/mol

- CAS Number : 62023-65-8

The compound features a tert-butoxycarbonyl (Boc) group, an amino group, a hydroxy group, and a phenyl group, contributing to its unique properties and biological functions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may modulate enzyme activity or receptor binding, leading to various biological effects. The compound has been studied for its potential to:

- Inhibit enzymes involved in metabolic pathways.

- Act as a receptor agonist or antagonist, influencing cellular signaling.

Enzyme Inhibition

Research indicates that Boc-AHPBA exhibits enzyme inhibition properties, particularly against aminopeptidases. For instance, it has shown significant inhibitory activity against mouse peritoneal resident macrophage aminopeptidases with an IC50 value of 1.2 µg/ml, making it six times more potent than the standard bestatin (IC50 = 7.0 µg/ml) .

Therapeutic Applications

The compound is being explored for various therapeutic applications, including:

- Cancer Treatment : Its ability to inhibit specific enzymes may contribute to anti-cancer effects by disrupting tumor metabolism.

- Anti-inflammatory Effects : By modulating immune responses through enzyme inhibition, it may reduce inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of Boc-AHPBA:

- Study on Macrophage Activity :

- Synthesis and Evaluation :

- Biocatalysis Applications :

Summary of Biological Activities

常见问题

Q. What are the key strategies for synthesizing 3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid with high enantiomeric purity?

- Methodological Answer : Enantiomeric purity can be achieved using chiral auxiliaries or catalytic asymmetric synthesis. For Boc-protected amino acids, tert-butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaOH or DMAP) . Chiral resolution may involve recrystallization with optically active acids (e.g., tartaric acid) or chromatography using chiral stationary phases (e.g., cellulose derivatives). Evidence from structurally similar compounds, such as (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid, suggests that controlling reaction temperature (0–25°C) and solvent polarity (e.g., THF/water mixtures) minimizes racemization .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze the Boc group’s tert-butyl protons (δ ~1.4 ppm, singlet) and the α-hydroxy proton (δ ~4.5–5.5 ppm, broad). The phenyl group’s aromatic protons appear as multiplet signals at δ ~7.2–7.4 ppm .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (expected [M+H]+ ~350–360 Da). Fragmentation patterns should show loss of the Boc group (Δm/z = 100) .

- IR : Look for carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid) and hydroxyl (O–H at ~3300 cm⁻¹) .

Q. What purification techniques are optimal for isolating this compound?

- Methodological Answer : Gradient flash chromatography (silica gel, hexane/ethyl acetate with 1% acetic acid) resolves hydroxyl and carboxylic acid functionalities. For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves purity, as demonstrated for Boc-protected phenylalanine analogs .

Advanced Research Questions

Q. How can discrepancies in reported melting points (mp) for structurally similar compounds be resolved?

- Methodological Answer : Variations in mp (e.g., 150–151°C for 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid vs. 156–160°C for 4-biphenylacetic acid ) often arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify polymorphs, and compare recrystallization solvents (e.g., ethanol vs. ethyl acetate). Purity should be verified via HPLC (>95%) and elemental analysis .

Q. What experimental designs mitigate hydrolytic instability of the Boc group during storage?

- Methodological Answer : Store the compound at 0–6°C in anhydrous conditions (desiccator with silica gel). For long-term stability, lyophilize and store under argon. Stability studies on Boc-protected analogs (e.g., 4-(tert-Butoxycarbonyl)phenylboronic acid) show decomposition rates increase above 25°C or in humid environments .

Q. How can this compound be applied in peptide mimetic studies?

- Methodological Answer : The hydroxy and carboxylic acid moieties enable conjugation via ester/amide linkages. For example, coupling with Fmoc-protected amino acids using DCC/HOBt activates the carboxyl group. Structural analogs like Boc-(R)-3-Amino-4-(2,4,5-Trifluoro-Phenyl)-Butyric Acid have been used in β-turn mimetics for kinase inhibition studies .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across Boc-protected amino acid derivatives?

- Methodological Answer : Yield disparities (e.g., 60–85% for similar compounds ) stem from steric hindrance from the phenyl group and competing side reactions (e.g., oxazolidinone formation). Optimize by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。